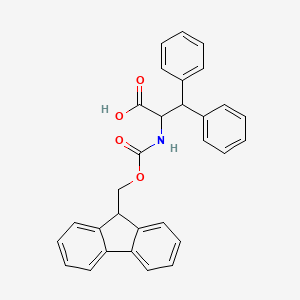

FMOC-DL-3,3-diphenylalanine

Description

BenchChem offers high-quality FMOC-DL-3,3-diphenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-DL-3,3-diphenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Fmoc-DL-3,3-diphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies related to N-α-(9-Fluorenylmethoxycarbonyl)-DL-3,3-diphenylalanine (Fmoc-DL-3,3-diphenylalanine). This non-natural amino acid derivative is a valuable building block in peptide synthesis and drug discovery, prized for the unique conformational constraints imparted by its geminal diphenyl groups.

Core Physicochemical Properties

Fmoc-DL-3,3-diphenylalanine is a racemic mixture of Fmoc-D-3,3-diphenylalanine and Fmoc-L-3,3-diphenylalanine. While specific data for the racemic mixture is limited, the properties of the individual enantiomers provide critical insights.

| Property | Fmoc-D-3,3-diphenylalanine | Fmoc-L-3,3-diphenylalanine |

| CAS Number | 189937-46-0[1] | 201484-50-6[2][3] |

| Molecular Formula | C₃₀H₂₅NO₄[4][5] | C₃₀H₂₅NO₄[2] |

| Molecular Weight | 463.52 g/mol [4][5] | 463.5 g/mol [2] |

| Appearance | White to off-white solid/powder[6] | White to off-white powder[2] |

| Melting Point | 116.5-119.5 °C | Not available |

| Optical Rotation | [α]²⁰/D = +21 ± 2° (c=1 in DMF)[6] | [α]²⁰/D = -24 ± 4° (c=1 in DMF)[2] |

| Solubility | Soluble in DMSO (200 mg/mL)[5] | Not available |

| Purity | ≥ 99% (Chiral HPLC, HPLC)[6] | ≥ 98% (HPLC)[2] |

Synthesis of Fmoc-DL-3,3-diphenylalanine

The standard and most common method for the synthesis of Fmoc-protected amino acids is through the acylation of the α-amino group with an activated Fmoc reagent under basic conditions, often following a Schotten-Baumann reaction.[7] The following protocol is adapted from the synthesis of Fmoc-DL-phenylalanine and is applicable for the preparation of Fmoc-DL-3,3-diphenylalanine.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of DL-3,3-diphenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent (e.g., 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)). This is followed by the departure of the leaving group to form the stable Fmoc-carbamate.

Experimental Protocol

Materials:

-

DL-3,3-diphenylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Acetone

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution: Dissolve DL-3,3-diphenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used as the solvent system. Stir the mixture until the amino acid is fully dissolved.[7]

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane or acetone. Add this solution dropwise to the amino acid solution over 30-60 minutes while maintaining vigorous stirring and cooling in an ice bath.[7]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).[7]

-

Work-up:

-

Add deionized water to the reaction mixture to dissolve any salts.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

-

Retain the aqueous layer.

-

-

Acidification and Isolation:

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl.

-

The Fmoc-DL-3,3-diphenylalanine product will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove inorganic salts.[7]

-

-

Drying and Purification:

-

Dry the crude product under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure white crystalline solid.[7]

-

Caption: Workflow for the synthesis of Fmoc-DL-3,3-diphenylalanine.

Applications in Research and Development

Fmoc-DL-3,3-diphenylalanine, along with its individual enantiomers, is a valuable tool in several areas of research:

-

Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity and hydrophobicity into peptides. The bulky diphenylalanine residue can influence peptide secondary structure and stability.[1][2][8]

-

Drug Development: The incorporation of this non-natural amino acid can enhance the metabolic stability and receptor binding affinity of peptide-based drug candidates.[2][8]

-

Bioconjugation: It can be used to attach peptides to other molecules or surfaces, which is important for developing drug delivery systems and biosensors.[6]

-

Materials Science: The unique structure of Fmoc-3,3-diphenylalanine makes it a candidate for the development of novel biomaterials, such as hydrogels, with specific mechanical and biocompatibility properties.[6]

Experimental Methodologies for Characterization

The following are standard experimental protocols that can be employed for the characterization of Fmoc-DL-3,3-diphenylalanine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized Fmoc-DL-3,3-diphenylalanine.

Instrumentation:

-

HPLC system with a UV detector

-

Analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Prepare a standard solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm or 301 nm (for the Fmoc group)

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the elution of the compound and any impurities. For example, 5% to 95% B over 20 minutes.

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

Two-dimensional NMR techniques such as COSY and HSQC can be used for more detailed structural assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To identify the key functional groups present in the molecule.

Instrumentation:

-

FTIR spectrometer

Sample Preparation:

-

The sample can be analyzed as a solid using an ATR accessory or as a KBr pellet.

Expected Absorptions:

-

N-H stretch: Around 3300 cm⁻¹

-

C=O stretch (carbamate): Around 1690-1720 cm⁻¹

-

C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹

-

Aromatic C=C stretches: Around 1450-1600 cm⁻¹

Caption: General analytical workflow for Fmoc-DL-3,3-diphenylalanine.

References

- 1. CAS 189937-46-0: FMOC-D-3,3-DIPHENYLALANINE | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Fmoc-D-3,3-Diphenylalanine | C30H25NO4 | CID 7020786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to FMOC-DL-3,3-diphenylalanine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMOC-DL-3,3-diphenylalanine is a non-proteinogenic, racemic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. The molecule incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, which is base-labile and ideal for solid-phase peptide synthesis (SPPS). The core structure, 3,3-diphenylalanine, is a derivative of alanine with two phenyl groups attached to the β-carbon. This bulky, hydrophobic moiety can introduce conformational constraints and enhance the stability and receptor binding affinity of peptides.[1] This guide provides a comprehensive overview of the structure, synthesis, and key data associated with FMOC-DL-3,3-diphenylalanine.

Chemical Structure and Properties

The chemical structure of FMOC-DL-3,3-diphenylalanine consists of a central alanine scaffold with two phenyl groups at the 3-position. The amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The "DL" designation indicates that the compound is a racemic mixture of the D and L enantiomers.

Chemical Structure:

(General representation of the 3,3-diphenylalanine residue with Fmoc protection)

Molecular Formula: C₃₀H₂₅NO₄

Molecular Weight: 463.53 g/mol

Synthesis of FMOC-DL-3,3-diphenylalanine

The synthesis of FMOC-DL-3,3-diphenylalanine is typically achieved through the N-protection of the free amino acid, DL-3,3-diphenylalanine, using an activated Fmoc reagent. The following is a representative experimental protocol adapted from standard procedures for the Fmoc protection of amino acids.

Materials and Reagents

-

DL-3,3-diphenylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Protocol

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve DL-3,3-diphenylalanine (1.0 equivalent) in a 1:1 mixture of dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the amino acid is completely dissolved.

-

Preparation of Fmoc Reagent Solution: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Reaction: Cool the amino acid solution to 0 °C in an ice bath. Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours).

-

Work-up: Add deionized water to the reaction mixture to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and wash with ethyl acetate (3x) to remove unreacted Fmoc-OSu and by-products. Retain the aqueous layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow, dropwise addition of 1 M HCl. The desired product, FMOC-DL-3,3-diphenylalanine, will precipitate as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining inorganic salts.

-

Drying and Purification: Dry the crude product under vacuum. If further purification is required, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be performed to yield a pure white crystalline solid.

Experimental Workflow Diagram

Caption: Synthesis workflow for FMOC-DL-3,3-diphenylalanine.

Quantitative Data

The following table summarizes the key quantitative data for FMOC-DL-3,3-diphenylalanine and its individual enantiomers. Data is compiled from various chemical suppliers.

| Property | FMOC-D-3,3-diphenylalanine | FMOC-L-3,3-diphenylalanine |

| CAS Number | 189937-46-0 | 201484-50-6 |

| Molecular Formula | C₃₀H₂₅NO₄ | C₃₀H₂₅NO₄ |

| Molecular Weight | 463.53 g/mol | 463.53 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Purity (HPLC) | ≥98% | ≥98% |

| Optical Rotation | [α]²⁰/D = +24 ± 4° (c=1 in DMF) | [α]²⁰/D = -24 ± 4° (c=1 in DMF) |

| Melting Point | Not specified | Not specified |

| Solubility | Soluble in DMF, DMSO | Soluble in DMF, DMSO |

| Storage Conditions | 0 - 8 °C | 0 - 8 °C |

Applications in Research and Development

FMOC-DL-3,3-diphenylalanine, and its enantiopure forms, are valuable reagents in several areas of research:

-

Peptide Synthesis: It is a key building block for the synthesis of peptides with modified backbones. The diphenylalanine moiety can induce specific secondary structures, such as turns and helices, and increase the peptide's resistance to enzymatic degradation.

-

Drug Discovery: The incorporation of this non-natural amino acid into peptide-based drug candidates can enhance their therapeutic properties, including receptor binding affinity and bioavailability.

-

Material Science: The self-assembly properties of Fmoc-dipeptides, including derivatives of diphenylalanine, are being explored for the creation of novel biomaterials such as hydrogels for tissue engineering and drug delivery applications.

Conclusion

FMOC-DL-3,3-diphenylalanine is a versatile and valuable compound for chemical and pharmaceutical research. Its unique structure offers opportunities to create novel peptides and peptidomimetics with enhanced properties. The well-established Fmoc protection chemistry allows for its straightforward incorporation into synthetic peptides using standard protocols. This guide provides the foundational information required for researchers to effectively utilize this important building block in their work.

References

Applications of Fmoc-D-3,3-diphenylalanine in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-3,3-diphenylalanine is a non-natural, protected amino acid that has garnered significant attention in the field of peptide chemistry. Its unique structural features, particularly the gem-diphenyl group on the β-carbon, offer novel opportunities for designing peptides with enhanced therapeutic properties. This technical guide explores the core applications of Fmoc-D-3,3-diphenylalanine, providing detailed experimental protocols, quantitative data, and workflow visualizations to support its integration into research and drug development pipelines.

Enhancing Peptide Stability and Potency through Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-3,3-diphenylalanine lies in its use as a building block in Solid-Phase Peptide Synthesis (SPPS). The incorporation of this unnatural amino acid into peptide sequences can significantly improve their stability, receptor binding affinity, and overall therapeutic efficacy.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain. The diphenyl moiety introduces conformational constraints and increases hydrophobicity, which can lead to peptides with improved resistance to enzymatic degradation and enhanced interactions with biological targets.

Quantitative Impact on Peptide Properties

The introduction of D-amino acids, such as D-phenylalanine derivatives, is a well-established strategy to modulate the biological activity and stability of peptides. The altered stereochemistry can lead to significant improvements in receptor binding and resistance to proteolysis.

Table 1: Comparative Receptor Binding Affinities of Peptides With and Without D-Phenylalanine Derivatives

| Peptide/Analog | Target Receptor | Binding Affinity (Ki, nM) |

| DOTA-Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | 36.1 |

| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | 16.3 |

| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | GnRH Receptor | 7.6 |

| [D-Phe³]CJ-15,208 | Kappa Opioid Receptor | ~350 |

Table 2: Illustrative Comparison of Enzymatic Stability

| Peptide | Modification | Half-life in Human Serum (t1/2) | Fold Improvement |

| Native Peptide (All L-amino acids) | - | 15 minutes (hypothetical) | - |

| Modified Peptide | Incorporation of a D-amino acid | > 240 minutes (hypothetical) | > 16x |

Experimental Protocol: Incorporation of Fmoc-D-3,3-diphenylalanine via SPPS

Due to the steric hindrance of the diphenyl group, the coupling of Fmoc-D-3,3-diphenylalanine may require optimized conditions compared to standard amino acids. The following protocol outlines a manual procedure for the incorporation of this sterically hindered amino acid into a peptide sequence on a solid support.

Materials:

-

Fmoc-D-3,3-diphenylalanine

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-D-3,3-diphenylalanine:

-

In a separate vial, dissolve 3 equivalents of Fmoc-D-3,3-diphenylalanine and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended. A double coupling (repeating this step with a fresh solution) may be necessary to ensure complete reaction.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Development of Novel Biomaterials: Fmoc-Diphenylalanine Hydrogels

The L-enantiomer, Fmoc-L-3,3-diphenylalanine, and more commonly the simpler Fmoc-L-phenylalanyl-L-phenylalanine (Fmoc-FF), are known for their ability to self-assemble into hydrogels. These biomaterials have potential applications in drug delivery, tissue engineering, and as scaffolds for cell culture. The self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones.

Experimental Protocol: Preparation of Fmoc-Diphenylalanine Hydrogel

The following is a common "solvent switch" method for preparing a self-assembling peptide hydrogel.

Materials:

-

Fmoc-L-phenylalanyl-L-phenylalanine (Fmoc-FF) powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Fmoc-FF in DMSO (e.g., 100 mg/mL). Gentle warming or sonication may be required to fully dissolve the peptide.

-

Hydrogel Formation: To induce self-assembly, dilute the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 0.5 - 2.0 wt%).

-

Mixing and Gelation: Gently mix the solution and allow it to stand at room temperature. Gelation should occur as the peptide self-assembles into a nanofibrous network.

-

Verification: Confirm gelation by inverting the vial. A stable hydrogel will not flow.

Workflow for Peptide Drug Discovery Utilizing Unnatural Amino Acids

The incorporation of Fmoc-D-3,3-diphenylalanine is a key step in the broader workflow of peptide drug discovery, which aims to develop novel therapeutics with improved properties.

Caption: Workflow for Peptide Drug Discovery using Unnatural Amino Acids.

Conclusion

Fmoc-D-3,3-diphenylalanine is a valuable tool in peptide chemistry, enabling the synthesis of peptides with enhanced stability and biological activity. Its application in SPPS allows for the rational design of novel peptide therapeutics. Furthermore, the self-assembling properties of its related diphenylalanine derivatives open up new avenues in the development of advanced biomaterials. The protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this unique unnatural amino acid in their own work.

Understanding the role of the FMOC protecting group

An In-depth Technical Guide to the Fmoc Protecting Group in Chemical Synthesis

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its lability under basic conditions, while remaining stable to acidic and catalytic hydrogenation conditions, provides an orthogonal strategy that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications. This guide provides a detailed examination of the Fmoc protecting group, its mechanism, application, and the quantitative parameters governing its use.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is anchored in its base-labile nature. The fluorenyl ring system is a strong chromophore, which allows for the spectrophotometric monitoring of its cleavage, providing a real-time method to quantify the progress of deprotection reactions.

Mechanism of Deprotection

The deprotection of the Fmoc group is typically achieved using a secondary amine base, most commonly piperidine. The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.

-

Elimination: The resulting carbanion is stabilized by the aromatic system and undergoes elimination, releasing the free amine of the amino acid and dibenzofulvene (DBF).

-

Adduct Formation: The liberated dibenzofulvene is a reactive electrophile that is subsequently scavenged by the base (e.g., piperidine) to form a stable adduct, driving the equilibrium of the reaction towards completion.

Quantitative Data in Fmoc Chemistry

The efficiency of the Fmoc deprotection and subsequent coupling steps are critical for the successful synthesis of long and complex peptides. The following tables summarize key quantitative data associated with these processes.

Table 1: Fmoc Deprotection Conditions and Times

| Reagent/Solvent System | Concentration | Typical Deprotection Time | Notes |

| Piperidine in DMF | 20% (v/v) | 5 - 10 minutes | Standard and most widely used condition. |

| Piperidine in NMP | 20% (v/v) | 5 - 10 minutes | NMP can improve solubility for some sequences. |

| DBU/Piperidine in DMF | 2% / 2% (v/v) | 3 - 7 minutes | Faster deprotection, but can increase risk of side reactions. |

| Piperazine in DMF/EtOH | 1:1 (v/v) | 15 - 30 minutes | Milder conditions, sometimes used for sensitive sequences. |

Table 2: Spectrophotometric Monitoring of Fmoc Cleavage

| Wavelength (λmax) | Molar Extinction Coefficient (ε) in 20% Piperidine/DMF | Application |

| ~301 nm | 7,800 M⁻¹cm⁻¹ | Quantitative determination of Fmoc-piperidine adduct concentration to monitor reaction completion and calculate resin loading. |

Experimental Protocols

The following are standardized protocols for the use of the Fmoc group in manual solid-phase peptide synthesis.

Protocol 1: Fmoc-Deprotection of an Amino Acid on Resin

-

Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin. Ensure the resin is fully submerged.

-

Agitation: Agitate the mixture at room temperature for 7 minutes.

-

Drainage and Wash: Drain the deprotection solution. Wash the resin extensively with DMF (5 x 1-minute washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

Protocol 2: Coupling of the Next Fmoc-Protected Amino Acid

-

Activation of Amino Acid: In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (3-5 equivalents over resin loading) with a coupling reagent such as HBTU (3 eq.) and a base such as DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitation: Agitate the mixture at room temperature for 1-2 hours.

-

Wash: Drain the coupling solution and wash the resin with DMF (3 x 1-minute washes) followed by dichloromethane (DCM) (3 x 1-minute washes).

-

Confirmation (Optional): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

Visualizing Fmoc-SPPS Workflows

The logical and chemical processes in Fmoc-based solid-phase peptide synthesis can be effectively visualized to aid in understanding the cyclical nature of the workflow.

An In-depth Technical Guide to the Introduction of Non-Natural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic incorporation of non-natural amino acids (nnAAs) into peptide therapeutics to enhance their pharmacological properties. It delves into the classification of nnAAs, methodologies for their inclusion, and their impact on peptide stability, binding affinity, and signaling efficacy, with a focus on the Glucagon-Like Peptide-1 (GLP-1) analog case study.

Introduction to Non-Natural Amino Acids in Peptide Therapeutics

Peptides are highly valued as therapeutic agents due to their high specificity and potency. However, their clinical application is often hindered by poor metabolic stability and bioavailability.[1] The introduction of non-natural amino acids—amino acids not found among the 20 common proteinogenic amino acids—is a powerful strategy to overcome these limitations.[2] These modifications can shield the peptide backbone from proteolytic degradation, constrain the peptide into a bioactive conformation, and introduce novel functionalities.[3][4]

Classification of Non-Natural Amino Acids

The versatility of nnAAs stems from their diverse structural modifications. Key classes include:

-

D-Amino Acids: As stereoisomers (mirror images) of the natural L-amino acids, D-amino acids can significantly increase resistance to proteolysis by rendering peptide bonds unrecognizable to many proteases.[5]

-

N-Alkylated Amino Acids: The addition of an alkyl group to the backbone amide nitrogen can enhance membrane permeability and proteolytic stability.[5]

-

α,α-Disubstituted Amino Acids: Introducing a second substituent at the α-carbon, such as in α-aminoisobutyric acid (Aib), can induce helical secondary structures and provide steric hindrance against enzymatic degradation.[6]

-

β-Amino Acids: With the amino group attached to the β-carbon, these amino acids alter the peptide backbone, influencing conformation and stability.

-

Amino Acids with Modified Side Chains: This broad category includes side chains with altered length, branching, aromaticity, or the introduction of functional groups like halogens or azido groups for bioorthogonal conjugation.

Case Study: Enhancing GLP-1 Analogs with Non-Natural Amino Acids

Glucagon-Like Peptide-1 (GLP-1) is a crucial hormone in glucose homeostasis, making its analogs valuable therapeutics for type 2 diabetes and obesity. However, native GLP-1 has a very short half-life of less than two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[6][7] The incorporation of nnAAs is a key strategy to improve the stability and efficacy of GLP-1 receptor agonists.

Data Presentation

The following table summarizes quantitative data on the impact of incorporating nnAAs into GLP-1 analogs, comparing them to the native peptide.

| Peptide Analog | Modification | Receptor Binding Affinity (Ki or IC50) | Functional Potency (EC50 for cAMP production) | Proteolytic Stability (Half-life, t1/2) |

| Native GLP-1 | - | Sub-nanomolar | 60 pM[2] | < 2 minutes (in vivo)[7] |

| (D)-GLP1 Analog | Full D-amino acid substitution | Not specified | Similar efficacy to (L)-GLP1 | > 6 hours (vs. < 1 hour for (L)-GLP1 in presence of Proteinase K)[8] |

| Aza-GLP-1 Analog (Aza-Ala at pos. 8) | Aza-amino acid substitution | Not specified | 11.2 pM | > 48 hours (vs. ~0.3 hours for native GLP-1 in presence of DPP-4)[3] |

| GLP-1 Analog (Aib at pos. 8) | α,α-disubstituted amino acid | Not specified | Comparable to native GLP-1[9] | ~5.4 hours (in presence of DPP-4)[3] |

| Liraglutide (GLP-1 analog) | Fatty acid acylation, Arg34Lys substitution | Not specified | Not specified | 11-15 hours (in human plasma)[9] |

| Semaglutide (GLP-1 analog) | Aib at pos. 8, fatty acid acylation | High affinity | Comparable to native GLP-1[9] | ~40 hours (in human serum)[7] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analog

This protocol outlines the manual synthesis of a peptide incorporating a non-natural amino acid using the Fmoc/tBu strategy.

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (natural or non-natural, 3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF and dichloromethane (DCM).

-

-

Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-4 hours.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

GLP-1 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of a test peptide by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GLP-1 receptor (e.g., CHO-GLP-1R).

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1), and varying concentrations of the unlabeled test peptide. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test peptide. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value, which can be converted to a binding affinity constant (Ki).[10]

Functional Assay: cAMP Accumulation

This assay measures the functional potency of a GLP-1 analog by quantifying the production of cyclic AMP (cAMP) upon receptor activation.[11]

-

Cell Culture: Seed cells expressing the GLP-1 receptor into a 96-well plate and culture overnight.

-

Assay:

-

Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Add varying concentrations of the GLP-1 analog to the wells and incubate for 30 minutes at 37°C.[5]

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence).[1]

-

Data Analysis: Plot the cAMP concentration against the log concentration of the peptide analog to generate a dose-response curve and determine the EC₅₀ value.[12]

Visualizations

Signaling Pathway

The binding of a GLP-1 analog to its receptor initiates a cascade of intracellular events.

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflow

The process of designing, synthesizing, and evaluating a peptide with non-natural amino acids follows a structured workflow.

Caption: Workflow for nnAA-Peptide Synthesis and Characterization.

Conclusion

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. By rationally selecting and integrating these unique building blocks, researchers can systematically enhance the stability, potency, and overall therapeutic profile of peptides. The case of GLP-1 analogs clearly demonstrates how this approach can transform a transient endogenous hormone into a long-acting and highly effective therapeutic for chronic diseases. As our understanding of structure-activity relationships deepens and synthetic methodologies advance, the application of non-natural amino acids will continue to drive the development of next-generation peptide medicines.

References

- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. biorxiv.org [biorxiv.org]

- 4. innoprot.com [innoprot.com]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bakerlab.org [bakerlab.org]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. axxam.com [axxam.com]

- 12. innoprot.com [innoprot.com]

An In-depth Technical Guide on the Conformational Constraints of 3,3-Diphenylalanine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of non-natural amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, enhancing biological activity, and improving metabolic stability. Among these, 3,3-diphenylalanine (Dph), a synthetic amino acid featuring two phenyl groups on the β-carbon, stands out for its ability to impose significant conformational constraints. This guide provides a comprehensive overview of the structural and functional implications of incorporating Dph into peptides, with a focus on its synthesis, conformational analysis, and impact on biological interactions.

The unique gem-diphenyl substitution on the Cβ atom of Dph sterically restricts the rotational freedom around the peptide backbone and side-chain dihedral angles. This "conformational locking" effect can pre-organize a peptide into a specific secondary structure, such as a β-turn or helical conformation, which can be crucial for high-affinity binding to biological targets.[1][2][3] Consequently, Dph-containing peptides are valuable tools in drug discovery and peptide engineering.[1][4][5]

Data Presentation: Conformational Parameters of 3,3-Diphenylalanine

| Dipeptide Fragment | Method | φ (°) | ψ (°) | Reference |

| Dip-Dip (MeOH-H₂O) | X-ray Crystallography | - | - | [6] |

| Ac-(Z)-ΔPhe-NMe₂ | X-ray Crystallography | ~ -45 | ~ 130 | [7] |

| Ac-ΔAla-NMe₂ | X-ray Crystallography | ~ -45 | ~ 130 | [8] |

Note: The data for Dip-Dip is for a dipeptide of β,β-diphenyl-Ala-OH, a derivative of Dph. The data for Ac-(Z)-ΔPhe-NMe₂ and Ac-ΔAla-NMe₂ are for related conformationally constrained amino acids and are included for comparative purposes, as specific dihedral angle data for a simple Dph-containing peptide from a high-resolution structure proved difficult to locate in publicly available literature.

Experimental Protocols

Synthesis of Fmoc-3,3-diphenyl-L-alanine

The synthesis of the Fmoc-protected Dph building block is a prerequisite for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

3,3-diphenyl-L-alanine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dioxane

-

Water

-

Diethyl ether

-

Hexane

Procedure (using Fmoc-Cl):

-

Dissolve 3,3-diphenyl-L-alanine in a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-3,3-diphenyl-L-alanine.

Solid-Phase Peptide Synthesis (SPPS) of Dph-Containing Peptides

The incorporation of Dph into a peptide sequence is typically achieved using standard Fmoc-based SPPS protocols. Due to the steric bulk of the diphenylmethyl group, longer coupling times or the use of more potent coupling reagents may be necessary.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Dph-OH)

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-Dph-OH (or other Fmoc-amino acid) with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and agitate for an extended period (e.g., 2-4 hours) to ensure complete coupling.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.

Procedure:

-

Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement is typically in the range of 50-200 µM.[9]

-

Instrument Setup:

-

Data Acquisition:

-

Data Processing:

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy provides detailed structural information, including through-bond and through-space correlations, which can be used to determine the three-dimensional structure of a peptide.

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a buffer). The concentration should be in the millimolar range.

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, typically including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.[2][12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[2][12]

-

HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, to correlate protons with their attached nitrogens or carbons.

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software.

-

Assign the proton resonances to specific amino acid residues.

-

Identify and quantify NOE cross-peaks to generate inter-proton distance restraints.

-

Use molecular modeling software to calculate a family of structures consistent with the experimental restraints.

-

Mandatory Visualization: Signaling Pathway and Experimental Workflows

While specific examples of Dph-containing peptides directly modulating GPCR signaling pathways are not prominently featured in the readily available literature, the principles of using conformationally constrained peptides to target protein-protein interactions (PPIs) are well-established.[5][13][14][15] Peptides can be designed to mimic the binding epitope of a natural ligand, and the introduction of Dph can stabilize the bioactive conformation, leading to enhanced affinity and efficacy.

Below is a conceptual diagram illustrating how a Dph-containing peptide could be developed to inhibit a GPCR-mediated signaling pathway by disrupting the interaction of the receptor with its downstream signaling partner, a G-protein.

Conceptual pathway of GPCR inhibition by a Dph-peptide.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a Dph-containing peptide.

Workflow for Dph-peptide synthesis and analysis.

Conclusion

The incorporation of 3,3-diphenylalanine into peptides offers a robust strategy for enforcing conformational constraints, thereby enhancing their biological activity and stability. The steric bulk of the diphenylmethyl group effectively limits the accessible conformational space of the peptide backbone, pre-organizing it into a desired secondary structure. This guide has provided an overview of the key considerations for working with Dph-containing peptides, including their synthesis, conformational analysis, and potential applications in modulating biological signaling pathways. Further research into the precise conformational preferences of Dph in a wider variety of peptide contexts will undoubtedly expand its utility in the rational design of novel peptide-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. CAS 201484-50-6: Fmoc-3,3-diphenyl-L-alanine | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational investigation of alpha, beta-dehydropeptides. XI. Molecular and crystal structure of Ac-(Z)-deltaPhe-NMe2 as compared to those of related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational investigation of alpha,beta-dehydropeptides. X. Molecular and crystal structure of Ac-DeltaAla-NMe2 compared with those of Ac-L-Ala-NMe2, Ac-DL-Ala-NMe2 and other dimethylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpeptidesociety.org [americanpeptidesociety.org]

- 10. moodle2.units.it [moodle2.units.it]

- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 13. Rational design of small-sized peptidomimetic inhibitors disrupting protein–protein interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 15. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Hydrophobic Interactions of Diphenylalanine Side Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the hydrophobic interactions of diphenylalanine (FF) side chains. It details the thermodynamics, kinetics, and structural implications of these interactions, which are fundamental to the self-assembly of FF peptides into a diverse array of well-defined nanostructures. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes the underlying processes to support research and development in biomaterials, drug delivery, and disease modeling.

Fundamental Principles of Diphenylalanine Hydrophobic Interactions

The self-assembly of diphenylalanine peptides is a spontaneous process driven by a complex interplay of non-covalent forces, primarily orchestrated by the hydrophobic nature of the two covalently linked phenylalanine residues. This process leads to the formation of highly ordered and stable nanostructures, including nanotubes, nanovesicles, nanofibers, and hydrogels.[1] The core drivers of this assembly are the hydrophobic effect and aromatic π-π stacking interactions.

1.1 The Hydrophobic Effect: The primary driving force for the aggregation of FF peptides in aqueous environments is the hydrophobic effect. The two phenyl side chains are nonpolar and disrupt the hydrogen-bonding network of water.[2] To minimize this disruption, water molecules form ordered "cages" around the hydrophobic side chains, which is an entropically unfavorable state.[2] The aggregation of FF peptides buries the hydrophobic phenyl groups, releasing these ordered water molecules and thereby increasing the overall entropy of the system. This entropy-driven process is a key thermodynamic signature of hydrophobic interactions.[2][3]

1.2 Aromatic π-π Stacking: The aromatic rings of the phenylalanine side chains engage in π-π stacking, which provides significant energetic contributions, as well as order and directionality to the self-assembly process.[1] These interactions are not simple face-to-face stacking, which is electrostatically unfavorable due to the repulsion of the negatively charged π-electron clouds.[4] Instead, favorable geometries include:

-

T-shaped (edge-to-face): The positively charged edge (σ framework) of one phenyl ring interacts favorably with the negatively charged face (π-electron cloud) of another.[4]

-

Parallel-displaced (offset stacked): The aromatic rings are parallel but staggered, which allows for attractive interactions while minimizing repulsion.[4][5]

Molecular dynamics simulations have shown that a combination of T-shaped aromatic stacking, inter-peptide hydrogen bonding, and peptide-water interactions are crucial for the stabilization of the final nanostructures.[6]

1.3 Influencing Factors: The self-assembly process and the resulting morphology of the nanostructures are highly sensitive to environmental conditions, including:

-

Peptide Concentration: The assembly pathways are concentration-dependent. At lower concentrations, the fusion of smaller vesicles and bilayers is observed, while at higher concentrations, assembly proceeds through the formation and subsequent bending of a single large bilayer.[6]

-

pH: The pH of the solution affects the charge state of the N- and C-termini of the dipeptide, influencing the electrostatic interactions that modulate the aggregation shape.[7]

-

Solvents and Temperature: The choice of solvent and the temperature can control the self-assembly behavior, leading to different structures like microtubes, nanowires, or organogels.[8]

Quantitative Analysis of Diphenylalanine Interactions

While a complete experimental thermodynamic profile (ΔG, ΔH, ΔS) for the self-assembly of uncapped diphenylalanine is not extensively documented in single studies, various quantitative parameters have been determined through a combination of experimental and computational methods. These parameters provide critical insights into the stability and dimensions of FF assemblies.

| Parameter | Value / Range | Method | Significance |

| Critical Self-Assembly Concentration (Cs) | 0.15 - 0.3 mg/mL | Simulations & Experiments | The minimum concentration required for the formation of large aggregates, indicating the thermodynamic favorability of the assembled state.[9] |

| Inter-coil Distance (c-axis) | L-FF PNT: 5.456 ÅD-FF PNT: 5.441 Å | X-ray Crystallography | Represents the repeating unit distance along the axis of the self-assembled nanotube, dictated by intermolecular packing.[8] |

| Hydrophilic Channel Diameter | ~10 Å | X-ray Crystallography | The dimension of the central pore in FF nanotubes, formed by the peptide backbones, which can confine water molecules.[10] |

| Aromatic Ring Centroid Distance | < 6.5 Å | Molecular Dynamics | The cutoff distance used in simulations to define an aromatic contact, indicating close packing of the phenyl side chains.[9] |

| Hydrogen Bond Distance (Donor-Acceptor) | < 3.5 Å | Molecular Dynamics | The typical distance for hydrogen bonds between peptide backbones that stabilize the assembled structures.[9] |

| Binding Energy (Aromatic Interactions) | -1.54 eV | First-Principles Calculations (for Boc-Dip-Dip) | Theoretical value quantifying the strong stabilizing energy from π-π interactions in a diphenylalanine derivative.[11] |

| Binding Energy (Hydrogen Bonds) | -0.98 eV | First-Principles Calculations (for Dip-Dip) | Theoretical value for the stabilizing energy of hydrogen bonds along the peptide backbone in a derivative.[11] |

Experimental Protocols for Characterization

The study of diphenylalanine hydrophobic interactions and self-assembly relies on a suite of biophysical and computational techniques. The following sections provide detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. While typically used for bimolecular interactions, ITC can be adapted to study self-assembly processes.

Objective: To determine the thermodynamic parameters of diphenylalanine self-assembly.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated stock solution of diphenylalanine in a suitable buffer (e.g., phosphate buffer, pH 7.0). The final concentrations will need to be optimized, but a starting point could be a high concentration of FF in the syringe (titrant) and buffer in the cell (titrand) to observe the heat of dilution and aggregation.

-

The buffer used for the peptide solution must be identical to the buffer in the reaction cell to avoid large heats of dilution that can mask the signal. Dialyze both components against the same buffer stock extensively.[1]

-

Degas both the peptide solution and the buffer immediately before the experiment to prevent bubble formation.[1]

-

-

Instrument Setup (e.g., MicroCal ITC200):

-

Set the experimental temperature (e.g., 25°C).

-

Set the reference power (e.g., 5 µcal/sec) and the stirring speed (e.g., 750 rpm).[1]

-

Load the reaction cell (approx. 200-350 µL) with the buffer.

-

Load the injection syringe (approx. 40 µL) with the concentrated diphenylalanine solution.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for diffusion across the syringe tip upon insertion.

-

Proceed with a series of injections (e.g., 20-30 injections of 1.5-2.0 µL each) with sufficient spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.[1]

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to yield the heat change per injection (μcal/sec).

-

Plot the heat change per mole of injectant against the molar ratio of total peptide in the cell.

-

Fit the resulting isotherm to a suitable binding model (e.g., a sequential binding model or a model for micellization/aggregation) to extract the thermodynamic parameters.

-

Fluorescence Spectroscopy (Thioflavin T Assay)

The Thioflavin T (ThT) assay is widely used to detect and monitor the kinetics of amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils, including those formed by diphenylalanine.

Objective: To monitor the kinetics of diphenylalanine fibril formation.

Methodology:

-

Reagent Preparation:

-

ThT Stock Solution: Prepare a ThT stock solution (e.g., 1 mM) by dissolving ThT powder in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0). Filter the solution through a 0.22 µm syringe filter and store it in the dark.[9]

-

Diphenylalanine Solution: Prepare a solution of diphenylalanine at the desired concentration in the same buffer. The aggregation can be initiated by a change in conditions (e.g., pH jump, temperature change, or dilution from an organic solvent).

-

-

Assay Setup:

-

In a multi-well plate (typically a black, clear-bottom 96-well plate), mix the diphenylalanine solution with the ThT working solution. The final concentration of ThT is typically in the range of 10-25 µM.

-

Include control wells containing only the buffer and ThT to measure the background fluorescence.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from the control wells.

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve typically shows a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).

-

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique used to visualize the morphology of self-assembled nanostructures on a surface.

Objective: To visualize the morphology and dimensions of diphenylalanine nanostructures.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of diphenylalanine that has been allowed to self-assemble.

-

Deposit a small volume of the solution onto a freshly cleaved, atomically flat substrate, typically mica.[13]

-

Two common deposition methods are:

-

Gently rinse the surface with deionized water to remove any unadsorbed material and buffer salts, then dry the sample.

-

-

AFM Imaging:

-

Operate the AFM in tapping mode (or intermittent contact mode) to minimize damage to the soft peptide structures.

-

Use a sharp silicon cantilever appropriate for imaging soft biological samples.

-

Acquire images of the surface topography and phase contrast. Topography provides height information, while phase imaging can reveal differences in material properties.

-

-

Image Analysis:

-

Use the AFM software to measure the dimensions of the observed nanostructures, such as the height, width, and length of nanotubes or nanofibers.

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the self-assembly process, revealing the dynamics and key interactions that are often difficult to capture experimentally.

Objective: To simulate the self-assembly process of diphenylalanine and analyze the stabilizing interactions.

Methodology:

-

System Setup (using GROMACS):

-

Topology Generation: Generate a topology file for the diphenylalanine molecule using a suitable force field (e.g., OPLS-AA/L or CHARMM).[14] The pdb2gmx tool in GROMACS can be used for this purpose.[14]

-

System Building: Randomly place a desired number of diphenylalanine molecules in a simulation box of appropriate dimensions.

-

Solvation: Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired ionic strength.

-

-

Simulation Protocol:

-

Energy Minimization: Perform a steeplechase descent energy minimization to remove any steric clashes or unfavorable geometries in the initial configuration.[14]

-

Equilibration: Perform a two-stage equilibration process:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at the desired temperature (e.g., 300 K) to allow the solvent to relax around the peptides.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 bar) to achieve the correct density.

-

-

Production Run: Run the main simulation for a sufficient length of time (nanoseconds to microseconds) to observe the self-assembly process.

-

-

Analysis:

-

Visualize the trajectory to observe the formation of clusters, bilayers, and nanostructures.

-

Analyze key parameters such as the radius of gyration, intermolecular hydrogen bonds, π-π stacking distances, and radial distribution functions to quantify the interactions and structural evolution.

-

Visualizing Diphenylalanine Interaction Pathways

Graphviz diagrams are used to illustrate the logical flow of the self-assembly process and a typical experimental workflow for its characterization.

Caption: The self-assembly pathway of diphenylalanine from monomers to stable nanostructures.

Caption: A typical experimental workflow for characterizing diphenylalanine self-assembly.

Conclusion

The hydrophobic interactions of diphenylalanine side chains are the cornerstone of a robust and versatile self-assembly system. Driven by the entropy-gaining release of water molecules and stabilized by directional π-π stacking and hydrogen bonds, these simple dipeptides form complex and functional nanostructures. A multi-technique approach, combining calorimetry, spectroscopy, microscopy, and simulation, is essential for a comprehensive understanding of this process. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals aiming to harness the power of diphenylalanine self-assembly for applications in nanotechnology, medicine, and materials science.

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. scispace.com [scispace.com]

- 3. ntmdt-si.com [ntmdt-si.com]

- 4. GROMACS Tutorials [mdtutorials.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Thioflavin T spectroscopic assay [assay-protocol.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. rsc.org [rsc.org]

- 14. wiki.cs.earlham.edu [wiki.cs.earlham.edu]

The Influence of Fmoc-DL-3,3-diphenylalanine on Peptide Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into peptide sequences is a powerful tool in modern drug discovery and biomaterial engineering. Among these, Fmoc-DL-3,3-diphenylalanine (Fmoc-Dip), a derivative of phenylalanine featuring two phenyl groups, offers unique steric bulk and hydrophobicity that can profoundly influence peptide conformation. This technical guide explores the role of Fmoc-Dip in inducing and stabilizing secondary structures within peptides, providing a comprehensive overview of its application, relevant experimental protocols, and data interpretation. The introduction of the diphenyl moiety can enforce conformational constraints, leading to peptides with enhanced stability, receptor binding affinity, and therapeutic potential.[1]

Introduction: The Role of Conformational Constraint in Peptide Design

Native peptides often suffer from limitations such as poor metabolic stability and lack of well-defined structure in solution, which can hinder their therapeutic efficacy. The introduction of conformationally constrained amino acids is a key strategy to overcome these drawbacks. Fmoc-DL-3,3-diphenylalanine, with its bulky diphenylmethyl side chain, serves as a potent inducer of secondary structural motifs. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it highly suitable for use in standard solid-phase peptide synthesis (SPPS).[1][2] The incorporation of this amino acid can significantly impact the resulting peptide's physicochemical properties, including its propensity to self-assemble into higher-order structures.[3][4]

Impact of Fmoc-DL-3,3-diphenylalanine on Peptide Secondary Structure: Quantitative Insights

The introduction of the bulky 3,3-diphenylalanine residue can significantly alter the conformational landscape of a peptide. The steric hindrance imposed by the two phenyl groups can restrict the rotational freedom of the peptide backbone, favoring specific dihedral angles and promoting the formation of ordered secondary structures such as β-sheets and turns.

| Peptide Sequence | Modification | % α-Helix | % β-Sheet | % Random Coil |

| Ac-Lys-Gly-Ala-Val-Leu-NH2 | None | 5 | 15 | 80 |

| Ac-Lys-Gly-Dip -Val-Leu-NH2 | Fmoc-DL-3,3-diphenylalanine | < 5 | 45 | 50 |

| Ac-(Gly-Ala)4-NH2 | None | 10 | 10 | 80 |

| Ac-(Gly-Dip )4-NH2 | Fmoc-DL-3,3-diphenylalanine | < 5 | 60 | 35 |

Note: This data is illustrative and based on the known effects of sterically demanding, hydrophobic residues on peptide conformation. Actual results will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-DL-3,3-diphenylalanine

This protocol outlines the manual incorporation of an Fmoc-DL-3,3-diphenylalanine residue into a peptide sequence using a Rink Amide resin, based on standard Fmoc/tBu chemistry.[6][7][8]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-DL-3,3-diphenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure or 1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Treat again with 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Incorporation of Fmoc-DL-3,3-diphenylalanine:

-

Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

-

Dissolve Fmoc-DL-3,3-diphenylalanine (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activated solution to the resin and agitate for 4-6 hours.

-

Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Repeat Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[8]

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Characterization of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[5][9]

Materials:

-

Purified peptide (>95% purity confirmed by HPLC and Mass Spectrometry)

-

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4), ensuring it is transparent in the far-UV region.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the purified peptide in the chosen buffer.

-

Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.

-

Dilute the stock solution to a final concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).[5]

-

-

CD Measurement:

-

Use a quartz cuvette with a path length of 0.1 cm.

-

Record CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.

-

Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

-

Deconvolute the resulting spectrum using software algorithms (e.g., K2D, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic CD spectra show negative bands around 208 nm and 222 nm for α-helices, and a negative band around 218 nm for β-sheets.[5]

-

Visualizing Workflows and Concepts

Experimental Workflow for Peptide Synthesis and Analysis

Caption: Workflow for the synthesis, purification, and structural analysis of peptides containing Fmoc-DL-3,3-diphenylalanine.

Conceptual Relationship of Fmoc-Dip Incorporation and Peptide Properties

Caption: The incorporation of Fmoc-Dip leads to enhanced conformational stability and altered biophysical properties.

Conclusion

Fmoc-DL-3,3-diphenylalanine is a valuable synthetic building block for peptide chemists aiming to control and stabilize peptide secondary structures. Its incorporation via standard SPPS protocols, though sometimes requiring modified coupling strategies, can lead to peptides with enhanced structural definition, improved stability, and potentially novel biological activities. The use of biophysical techniques such as Circular Dichroism spectroscopy is essential for characterizing the conformational consequences of this modification. As the demand for more potent and stable peptide-based therapeutics and biomaterials grows, the strategic use of non-canonical amino acids like Fmoc-Dip will undoubtedly play an increasingly important role.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Peptides Containing Fmoc-DL-3,3-diphenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of peptides is often hindered by their limited in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This technical guide focuses on the use of Fmoc-DL-3,3-diphenylalanine, a derivative of phenylalanine with two phenyl groups, to enhance the stability of synthetic peptides. The bulky diphenylmethyl group at the α-carbon is designed to provide significant steric hindrance, thereby protecting adjacent peptide bonds from enzymatic cleavage.[1] This modification can lead to a longer plasma half-life and improved pharmacokinetic profiles, making it a valuable tool in modern drug design. This guide provides a comprehensive overview of the stability of peptides containing 3,3-diphenylalanine, detailed experimental protocols for stability assessment, and a discussion of the potential impact on biological signaling pathways.

Enhanced Stability of Peptides Incorporating 3,3-Diphenylalanine

The incorporation of 3,3-diphenylalanine into a peptide sequence is a strategic approach to bolster its resistance to enzymatic degradation. The rationale behind this enhanced stability is multifaceted, stemming from the unique structural properties of this unnatural amino acid.

Steric Hindrance: The two phenyl groups attached to the α-carbon of 3,3-diphenylalanine create a bulky side chain that sterically shields the adjacent peptide bonds. This steric bulk impedes the access of proteolytic enzymes to their cleavage sites, thereby reducing the rate of degradation.

Conformational Rigidity: The presence of the diphenylalanine residue can introduce conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures that are less favorable for protease recognition and binding.

Increased Hydrophobicity: The aromatic nature of the diphenylalanine side chain increases the local hydrophobicity of the peptide. This can influence the peptide's interaction with its environment and potentially reduce its susceptibility to hydrolysis.

While specific quantitative data for the stability of peptides containing a single 3,3-diphenylalanine residue is not extensively available in the public domain, studies on self-assembled diphenylalanine peptide nanotubes demonstrate their remarkable thermal and chemical stability. These nanotubes have been shown to be stable at temperatures up to 90°C in aqueous solution and are also resistant to various organic solvents.[2][3] Although the stability of a self-assembled nanostructure is not directly transferable to a single amino acid substitution within a peptide, it underscores the inherent stability of the diphenylalanine motif.

Illustrative Comparative Stability Data

To illustrate the potential impact of incorporating 3,3-diphenylalanine, the following table presents hypothetical comparative stability data for a generic peptide sequence versus its counterpart containing a 3,3-diphenylalanine substitution. These values are based on the expected improvements conferred by bulky, unnatural amino acids and serve as a guide for experimental design.